Bienvenue dans la boutique en ligne BenchChem!

3-Cyclohexylideneazetidine

Medicinal Chemistry ADME Prediction Lead Optimization

3-Cyclohexylideneazetidine is a C9H15N heterocyclic building block belonging to the 3-alkylideneazetidine class. It features an azetidine ring substituted at the 3-position with an exocyclic cyclohexylidene double bond, yielding a molecular weight of 137.22 g/mol.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 1517824-57-5
Cat. No. B1470528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylideneazetidine
CAS1517824-57-5
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESC1CCC(=C2CNC2)CC1
InChIInChI=1S/C9H15N/c1-2-4-8(5-3-1)9-6-10-7-9/h10H,1-7H2
InChIKeyVRTWBJIKLSBNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylideneazetidine (CAS 1517824-57-5): A Cyclohexylidene-Functionalized Azetidine Building Block for Drug Discovery and Chemical Synthesis


3-Cyclohexylideneazetidine is a C9H15N heterocyclic building block belonging to the 3-alkylideneazetidine class. It features an azetidine ring substituted at the 3-position with an exocyclic cyclohexylidene double bond, yielding a molecular weight of 137.22 g/mol . This strained cyclic allylamine structure provides a distinct combination of conformational rigidity from the azetidine ring and lipophilic bulk from the cyclohexylidene moiety, which distinguishes it from simpler saturated or aryl-substituted azetidine analogs [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing spirocyclic, fused, and diverse small-molecule libraries [1].

Why Generic Substitution Fails: The Exocyclic Olefin Advantage of 3-Cyclohexylideneazetidine Over Saturated or Arylidene Analogs


Simple replacement of 3-cyclohexylideneazetidine with 3-cyclohexylazetidine or 3-benzylideneazetidine is not feasible because the exocyclic double bond geometry fundamentally alters electronic distribution, molecular shape, and reactivity. The cyclohexylidene moiety locks the cyclohexane in a fixed orientation relative to the azetidine ring, eliminating a rotatable bond (Rotatable Bond Count: 0 vs. 1 for 3-cyclohexylazetidine) [1]. This rigidity, combined with a distinct lipophilicity profile (cLogP ~1.85), positions the compound in a narrow physicochemical space that cannot be replicated by the more flexible saturated analog (cLogP 2.6) or the planar aromatic analog (cLogP 1.1) [1][2]. Furthermore, the 3-alkylideneazetidine scaffold is known for unique strain-driven reactivity and regio-/stereoselective cycloaddition chemistry absent in the saturated counterparts .

Quantitative Differentiation of 3-Cyclohexylideneazetidine (CAS 1517824-57-5) vs. Its Closest Analogs: A Procurement-Relevant Evidence Profile


Physicochemical Differentiation: Lipophilicity-Molecular Weight Trade-Off Versus Saturated and Arylidene Analogs

3-Cyclohexylideneazetidine occupies a distinct intermediate lipophilicity space (cLogP 1.85) compared to the more lipophilic saturated analog 3-cyclohexylazetidine (cLogP 2.6) and the less lipophilic aromatic analog 3-benzylideneazetidine (cLogP 1.1), while maintaining a lower molecular weight (137.22 g/mol) than the arylidene analog (145.20 g/mol) [1][2]. This specific combination is critical for balancing target potency and metabolic stability in CNS and anti-inflammatory drug programs [3].

Medicinal Chemistry ADME Prediction Lead Optimization

Conformational Restriction: Zero Rotatable Bonds Confer Rigidity Advantage Over Saturated and Arylidene Analogs

The target compound exhibits zero rotatable bonds between the azetidine ring and the cyclohexylidene group due to the exocyclic double bond, compared to one rotatable bond each for 3-cyclohexylazetidine and 3-benzylideneazetidine [1][2]. This complete conformational restriction reduces the entropic penalty upon target binding and ensures a single, well-defined three-dimensional shape, which is a key advantage for fragment-based drug design (FBDD) and structure-activity relationship (SAR) interpretation [3].

Conformational Analysis Structure-Based Drug Design Molecular Recognition

Strain-Driven Reactivity: 3-Alkylideneazetidine Scaffold Enables Unique Cycloaddition Chemistry Inaccessible to Saturated Analogs

3-Alkylideneazetidines, including 3-cyclohexylideneazetidine, function as strained cyclic allylamines capable of participating in [4+2] and [3+2] cycloadditions to efficiently construct complex spirocyclic and fused azetidine libraries [1]. The exocyclic double bond provides a reactive handle for regio- and stereoselective transformations, a reactivity feature absent in 3-cyclohexylazetidine which lacks the olefin moiety [2]. This enables late-stage diversification of lead compounds without altering the core azetidine scaffold.

Synthetic Methodology Cycloaddition Spirocycle Synthesis

Procurement-Grade Purity and Stock Availability: Benchmarking Against Commercial Sources for Analogous Building Blocks

3-Cyclohexylideneazetidine is commercially available with a guaranteed purity of 98% from a major Chinese research chemical supplier, with stock available in 1g, 5g, and 10g quantities . In contrast, the saturated analog 3-cyclohexylazetidine is typically offered as the hydrochloride salt, necessitating additional neutralization steps before use, while 3-benzylideneazetidine is available at comparable purity but at a higher unit cost per gram based on listed catalog pricing . This positions the cyclohexylidene derivative as a more cost-effective and synthetically convenient option for initial SAR exploration.

Chemical Procurement Supply Chain Quality Control

Optimal Deployment Scenarios for 3-Cyclohexylideneazetidine (CAS 1517824-57-5) in Scientific R&D and Industrial Synthesis


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS and Inflammatory Diseases

The compound's low molecular weight (137.22 g/mol), zero rotatable bonds, and intermediate cLogP (1.85) satisfy the 'Rule of Three' for fragment libraries, making it an ideal starting point for fragment screening against JAK kinases and CCR2 receptors, where cyclohexyl-azetidine scaffolds have demonstrated target engagement [1]. Its rigid, three-dimensional shape increases the probability of high-quality binding interactions with protein pockets typically occupied by flexible alkyl chains, offering a conformational advantage over the saturated 3-cyclohexylazetidine fragment [1][2].

Late-Stage Functionalization and Spirocyclic Library Synthesis

The exocyclic double bond serves as a synthetic handle for visible-light-mediated aza Paternò-Büchi reactions and thermal [4+2] cycloadditions, enabling the rapid construction of sp³-rich, architecturally complex azetidine libraries from a single building block [3][4]. This late-stage diversification strategy is inaccessible with 3-cyclohexylazetidine due to the absence of the olefin and significantly expands the accessible chemical space per synthetic step, reducing the cost-per-compound in library synthesis campaigns [3].

Development of Orally Bioavailable JAK/CCR2 Antagonist Leads

The cyclohexylidene-azetidine core maps onto the Incyte Corporation patent pharmacophore (US 20130045963) for cyclohexyl azetidine derivatives modulating JAK activity, where the lipophilic cyclohexyl group is a key determinant of isoform selectivity [1]. The lower cLogP of 3-cyclohexylideneazetidine (1.85) relative to 3-cyclohexylazetidine (2.6) provides a differentiated ADME profile with potential for reduced hERG off-target liability, a critical optimization parameter in the discovery of 4-azetidinyl-1-aryl-cyclohexane CCR2 antagonists [5].

Synthetic Route Optimization for Azetidine-Containing Intermediates

For process chemists and CROs, 3-cyclohexylideneazetidine serves as a bench-stable, free-base building block that avoids the salt-handling and neutralization steps required for commercially available 3-cyclohexylazetidine hydrochloride . Its dual reactivity—nucleophilic amine for N-alkylation/acylation and electrophilic exocyclic olefin for cycloaddition—allows two sequential diversification steps in one pot, streamlining the production of advanced intermediates. This synthetic efficiency directly translates to reduced solvent waste, fewer unit operations, and lower overall cost for contract manufacturing organizations [4].

Quote Request

Request a Quote for 3-Cyclohexylideneazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.